![molecular formula C10H12N4 B13069873 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine typically involves the condensation of 3-methylpyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or pyridine derivatives.
Applications De Recherche Scientifique
1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(3-Methylpyridin-2-YL)methyl]piperazine
- 2-[(3-Methylpyridin-2-YL)methyl]-1H-benzimidazole
- 3-Methylpyridine derivatives
Uniqueness
1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The presence of both pyrazole and pyridine rings allows for diverse reactivity and interaction with various biological targets, making it a versatile compound in research and industrial applications .
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-[(3-methylpyridin-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H12N4/c1-8-3-2-4-12-10(8)7-14-6-9(11)5-13-14/h2-6H,7,11H2,1H3 |
Clé InChI |
AZJZEWIIEWGACU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)CN2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13069796.png)
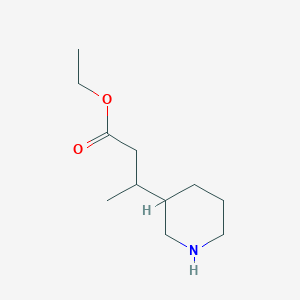
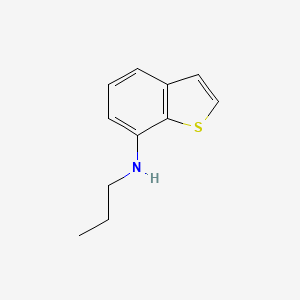



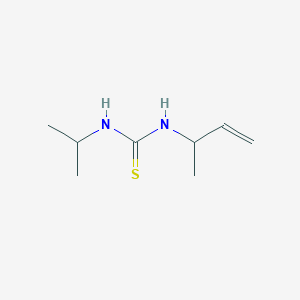
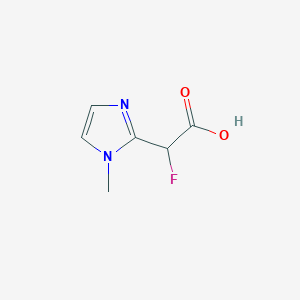
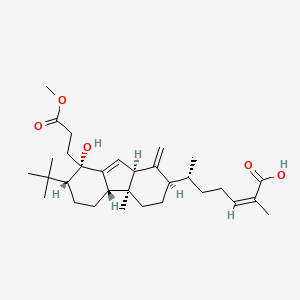
![2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13069846.png)
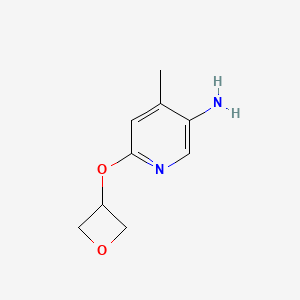
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)
